5-Amino-2-ethoxypyridine-3-carboxamide
CAS No.:
Cat. No.: VC17833622
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 5-amino-2-ethoxypyridine-3-carboxamide |
| Standard InChI | InChI=1S/C8H11N3O2/c1-2-13-8-6(7(10)12)3-5(9)4-11-8/h3-4H,2,9H2,1H3,(H2,10,12) |
| Standard InChI Key | IWCUPVYEVZVYEV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=N1)N)C(=O)N |
Introduction
Chemical Identification and Structural Elucidation
Systematic Nomenclature and Molecular Descriptors
The IUPAC name 5-amino-2-ethoxypyridine-3-carboxamide precisely defines the substituent positions on the pyridine ring . Key identifiers include:
The molecular structure (Fig. 1) features a pyridine core with three functional groups:
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Ethoxy group (-OCH₂CH₃) at C2, contributing to lipophilicity.
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Amino group (-NH₂) at C5, enabling hydrogen bonding and electrophilic substitution.
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Carboxamide (-CONH₂) at C3, enhancing solubility and participation in dipole interactions.
Table 1: Computed Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 181.19 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 96.3 Ų |
| Exact Mass | 181.085126 Da |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, theoretical predictions can be made:
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¹H NMR: Ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), aromatic protons (δ 6.5–8.5 ppm), and amide NH₂ (δ 5.5–6.5 ppm).
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IR: Stretching vibrations for N-H (3350–3500 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C=N (1600 cm⁻¹).
Synthetic Pathways and Reaction Chemistry
Route 1: Sequential Functionalization of Pyridine
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Ethoxylation: Nucleophilic aromatic substitution at C2 using sodium ethoxide under reflux .
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Nitration/Reduction: Introduction of an amino group via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation.
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Carboxamide Formation: Hydrolysis of a cyano group to amide using acidic or basic conditions.
Route 2: Multicomponent Cyclization
A one-pot reaction involving ethyl acetoacetate, malononitrile, and ethoxyamine hydrochloride could yield the pyridine core with pre-installed substituents.
Reactivity and Stability
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Amino Group: Susceptible to electrophilic substitution (e.g., acylation, sulfonation).
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Carboxamide: May undergo hydrolysis to carboxylic acid under strong acidic/basic conditions.
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Ethoxy Group: Stable under mild conditions but cleavable via hydrobromic acid.
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
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Aqueous Solubility: Predicted to be moderate (~1–10 mg/mL) due to hydrogen-bonding groups .
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LogP: Experimental data absent; computed suggests higher hydrophilicity than unsubstituted pyridine .
Acid-Base Behavior
The pKa values for protonatable sites can be inferred from similar compounds :
Table 2: Predicted Thermodynamic Properties
Future Research Directions
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Synthetic Optimization: Develop efficient routes with characterized yields and purity.
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Spectroscopic Profiling: Obtain experimental NMR, IR, and MS data for validation.
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Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activities.
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Computational Studies: Molecular docking to predict target interactions.
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